An In-depth Technical Guide to 4-Bromo-2-butylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-2-butylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-2-butylpyridine is a substituted pyridine derivative that holds significant potential as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a bromine atom at the 4-position and a butyl group at the 2-position of the pyridine ring, offers a valuable platform for the construction of complex molecules. The electron-deficient nature of the pyridine ring, coupled with the specific placement of the bromo and butyl substituents, dictates its reactivity and makes it a valuable tool in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Bromo-2-butylpyridine, drawing upon data from closely related analogs to offer a complete scientific profile.
Core Properties and Identification
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | N/A |
| Molecular Weight | 214.10 g/mol | N/A |
| Appearance | Expected to be a colorless to light yellow liquid | Inferred from analogs |
| Boiling Point | Estimated to be in the range of 230-250 °C at 760 mmHg | Inferred from 2-Bromo-4-(tert-butyl)pyridine[2] |
| Density | Estimated to be around 1.2-1.3 g/cm³ | Inferred from 2-Bromo-4-(tert-butyl)pyridine[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and poorly soluble in water | Inferred from related compounds |
| SMILES | CCCCC1=NC=CC(=C1)Br | N/A |
| InChI | InChI=1S/C9H12BrN/c1-2-3-4-9-7-8(10)5-6-11-9/h5-7H,2-4H2,1H3 | N/A |
Molecular Structure and Reactivity
The reactivity of 4-Bromo-2-butylpyridine is primarily governed by the interplay of its substituents on the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, rendering the ring electron-deficient. This electronic characteristic makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).
The bromine atom at the 4-position serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Br bond is a key reactive site for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
The butyl group at the 2-position is an electron-donating alkyl group. It can influence the regioselectivity of certain reactions and modifies the overall lipophilicity of the molecule, which can be a crucial factor in the pharmacokinetic properties of downstream drug candidates.
Caption: Chemical structure of 4-Bromo-2-butylpyridine.
Synthesis of 4-Bromo-2-butylpyridine
A plausible and efficient synthetic route to 4-Bromo-2-butylpyridine would likely start from a readily available precursor such as 2-butylpyridine or a substituted aminopyridine. One common strategy for introducing a bromine atom at the 4-position of a pyridine ring is through a bromination reaction.[3]
Hypothetical Synthesis Protocol:
Step 1: Synthesis of 2-Butylpyridine (if not commercially available)
A common method to introduce an alkyl chain at the 2-position of pyridine is through a nucleophilic substitution reaction using an organometallic reagent, such as butyllithium, with pyridine, followed by an alkylation step.
Step 2: Bromination of 2-Butylpyridine
Direct bromination of 2-butylpyridine would likely yield a mixture of isomers. A more controlled approach would involve the N-oxidation of 2-butylpyridine, followed by a regioselective bromination at the 4-position, and subsequent reduction of the N-oxide.
A more direct, albeit potentially lower-yielding, one-pot synthesis could be:
-
Reaction Setup: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 2-butylpyridine.
-
Solvent and Reagent Addition: An appropriate solvent, such as concentrated sulfuric acid, is added. The mixture is cooled in an ice bath.
-
Brominating Agent: A solution of bromine in the same solvent is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 80-100 °C) for several hours to ensure complete reaction.
-
Workup: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is then neutralized with a base, such as sodium hydroxide, until it is alkaline.
-
Extraction: The aqueous layer is extracted several times with an organic solvent like dichloromethane or diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 4-Bromo-2-butylpyridine.
Caption: General workflow for the synthesis of 4-Bromo-2-butylpyridine.
Spectroscopic Characterization
The identity and purity of 4-Bromo-2-butylpyridine would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the butyl group. The pyridine protons would appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the butyl group would appear in the upfield region (δ 0.9-2.8 ppm), with the α-methylene protons being the most deshielded. The integration of these signals would correspond to the number of protons in each environment.[4][5][6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The four carbons of the butyl group would appear in the aliphatic region (δ 10-40 ppm).
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. A key diagnostic feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which would result in two molecular ion peaks of almost equal intensity at [M]⁺ and [M+2]⁺.
Applications in Research and Drug Development
Substituted bromopyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[1] 4-Bromo-2-butylpyridine is a valuable building block for creating novel chemical entities with potential therapeutic applications.
-
Medicinal Chemistry: The pyridine scaffold is a common feature in many approved drugs. The ability to functionalize the 4-position of the pyridine ring through cross-coupling reactions allows for the introduction of various aryl, heteroaryl, or other functional groups. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, similar bromopyridine derivatives have been used in the synthesis of kinase inhibitors for cancer therapy and anti-inflammatory agents.[8][9]
-
Agrochemicals: The pyridine ring is also a key component in many herbicides, insecticides, and fungicides. The unique substitution pattern of 4-Bromo-2-butylpyridine can be exploited to develop new crop protection agents with improved efficacy and selectivity.[1]
-
Materials Science: The electronic properties of the pyridine ring make it an interesting component for the development of functional materials, such as organic light-emitting diodes (OLEDs) and polymers with specific conductive or optical properties.[1]
Caption: A key application: Suzuki cross-coupling reaction.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-butylpyridine is not widely available, information from analogous compounds such as 4-bromo-2-methylpyridine suggests that it should be handled with care.
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. It is likely a combustible liquid.
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4-Bromo-2-butylpyridine is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis. Its defined reactivity, particularly at the C-Br bond, allows for the strategic introduction of diverse functionalities, making it a key building block for the discovery and development of new pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding of its properties and applications, empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. (n.d.). Retrieved from [Link]
-
1-(4-Bromobutyl)-2-piperidinone. (n.d.). PubChem. Retrieved from [Link]
-
The Chemical Properties and Reactivity of 4-Bromo-2-methylpyridine. (n.d.). Retrieved from [Link]
- Al-Salman, H. N. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics (AJP).
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1. (n.d.). Chemsrc. Retrieved from [Link]
- Synthetic method of 2-amino-4-bromopyridine. (n.d.). Google Patents.
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1 | Chemsrc [chemsrc.com]
- 3. 4-Bromopyridine | 1120-87-2 [chemicalbook.com]
- 4. 3-BUTYLPYRIDINE(539-32-2) 1H NMR [m.chemicalbook.com]
- 5. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Bromo-2-methylpyridine(22282-99-1) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
